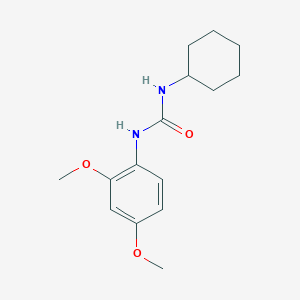
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (CDU) is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. CDU is a urea derivative that contains a cyclohexyl group and a 2,4-dimethoxyphenyl group.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes or proteins in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and repair. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been found to have herbicidal and insecticidal activities. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. This compound is also insoluble in water, which limits its use in aqueous solutions.
将来の方向性
There are several future directions for the study of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. In medicinal chemistry, this compound could be further optimized to improve its antitumor, antifungal, and antibacterial activities. This compound could also be used as a scaffold for the synthesis of novel compounds with improved biological activities. In agrochemistry, this compound could be further developed as a herbicide or insecticide with improved selectivity and safety. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or liquid crystals. Overall, this compound has the potential to be a versatile chemical compound with applications in various fields.
合成法
The synthesis of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学的研究の応用
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential application in various fields. In medicinal chemistry, this compound has been found to have antitumor, antifungal, and antibacterial activities. In agrochemistry, this compound has been shown to have herbicidal and insecticidal activities. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESKRVKCJWCJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
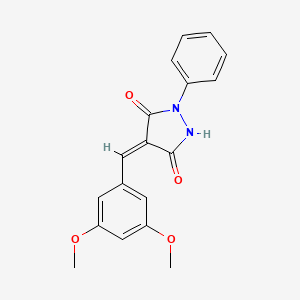
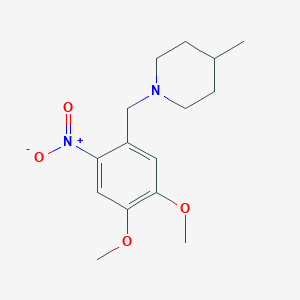
![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
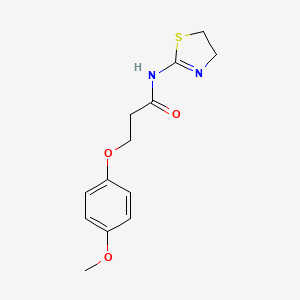
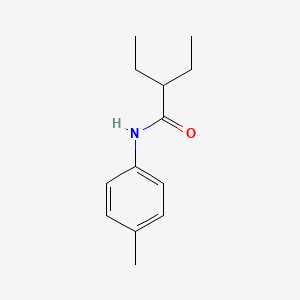
![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
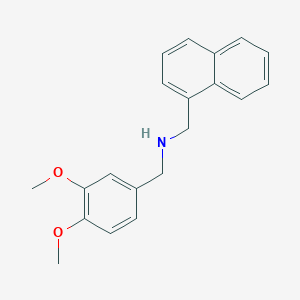
![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

